molecular formula C28H33N7O3 B12386873 Dgk|AE-IN-5

Dgk|AE-IN-5

Cat. No.: B12386873
M. Wt: 515.6 g/mol
InChI Key: CZUPZFSAXQSXNG-QYZOEREBSA-N
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Description

Diacylglycerol kinases (DGKs) regulate T-cell signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA), modulating downstream pathways such as Ras/ERK and PKCθ. Among DGK isoforms, DGKα and DGKζ are critical in T-cell differentiation and cancer immunotherapy. Inhibitors targeting these isoforms aim to enhance anti-tumor immunity by sustaining DAG-mediated signaling .

Properties

Molecular Formula

C28H33N7O3

Molecular Weight

515.6 g/mol

IUPAC Name

2-(cyanomethyl)-8-[(2S,5R)-4-[(1S)-1-(3,3-dimethyl-2H-1,4-benzodioxin-6-yl)ethyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxoimidazo[1,2-b]pyridazine-7-carbonitrile

InChI

InChI=1S/C28H33N7O3/c1-17-14-34(25-22(12-30)27(36)32(6)35-15-21(9-10-29)31-26(25)35)18(2)13-33(17)19(3)20-7-8-23-24(11-20)38-28(4,5)16-37-23/h7-8,11,15,17-19H,9,13-14,16H2,1-6H3/t17-,18+,19+/m1/s1

InChI Key

CZUPZFSAXQSXNG-QYZOEREBSA-N

Isomeric SMILES

C[C@@H]1CN([C@H](CN1[C@@H](C)C2=CC3=C(C=C2)OCC(O3)(C)C)C)C4=C(C(=O)N(N5C4=NC(=C5)CC#N)C)C#N

Canonical SMILES

CC1CN(C(CN1C(C)C2=CC3=C(C=C2)OCC(O3)(C)C)C)C4=C(C(=O)N(N5C4=NC(=C5)CC#N)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dgk|AE-IN-5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.

    Reduction: The compound can also participate in reduction reactions, where it gains electrons and forms reduced products.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Dgk|AE-IN-5 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the role of diacylglycerol kinase in various chemical reactions and pathways.

    Biology: Employed in research to understand the regulation of cellular processes involving diacylglycerol and phosphatidic acid.

    Medicine: Investigated for its potential therapeutic applications in diseases where diacylglycerol kinase activity is dysregulated, such as cancer and neurological disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting diacylglycerol kinase.

Mechanism of Action

Dgk|AE-IN-5 exerts its effects by inhibiting the activity of diacylglycerol kinase. This inhibition prevents the conversion of diacylglycerol into phosphatidic acid, thereby disrupting the balance of these signaling molecules. The molecular targets of this compound include the active site of diacylglycerol kinase, where it binds and blocks the enzyme’s activity. This disruption affects various cellular pathways regulated by diacylglycerol and phosphatidic acid, leading to altered cellular responses.

Comparison with Similar Compounds

Comparative Analysis of DGK Inhibitors

Selectivity and Structural Features

Compound Target DGK Isoforms Off-Target Effects Key Structural Insights
BMS-502 DGKα + DGKζ None reported First dual inhibitor; low α/ζ sequence identity (39%)
R59022 DGKα + DGKζ Serotonin receptor antagonism Non-selective; similar scaffold to ritanserin
R59949 DGKα Serotonin receptor antagonism Poor BBB penetration compared to R59022
Ritanserin DGKα Potent 5-HT receptor antagonism Structurally analogous to R59022
CU-3 DGKα None reported High selectivity; distinct scaffold from R59s
AMB639752 DGKα None reported Electrostatic similarity to R59949; no ζ/θ inhibition

Key Findings :

  • BMS-502 is unique in dual α/ζ inhibition despite low catalytic domain similarity (39% identity) .
  • Ritanserin and R59s (R59022/R59949) exhibit off-target serotonin receptor activity, limiting therapeutic utility .
  • CU-3 and AMB639752 demonstrate improved DGKα specificity compared to earlier inhibitors .

Functional and Pharmacological Profiles

Potency and Mechanism
  • BMS-502 : Enhances T-cell proliferation and cytokine release (IFN-γ, IL-2) in vitro and in vivo. Synergizes with anti-PD1 therapy in murine models .
  • R59022/R59949 : Induce cancer cell death but suffer from poor pharmacokinetics (PK) in mice .
  • CU-3 : Exhibits 10-fold higher DGKα inhibition (IC₅₀ = 0.7 µM) than R59022 (IC₅₀ = 7.4 µM) .
  • DGKζ Deficiency: Shows superior tumor control compared to DGKα deletion, suggesting ζ-specific targeting may optimize immunotherapy .
Therapeutic Implications
  • Dual α/ζ inhibitors (e.g., BMS-502 ) amplify TCR signaling, overcoming checkpoint resistance .
  • DGKζ inhibition correlates with enhanced insulin sensitivity and reduced metastasis in colon/breast cancer models .

Limitations and Challenges

  • Off-Target Effects : R59022 and ritanserin’s serotonin receptor activity complicates clinical translation .
  • BBB Penetration : R59949 fails to cross the BBB, unlike R59022, limiting CNS applications .
  • Isoform Specificity : Most inhibitors lack θ-isoform activity, though DGKθ is implicated in neuronal diseases .

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